molecular formula C10H14ClFN5O12P3 B118624 Clofarabine triphosphate CAS No. 134646-41-6

Clofarabine triphosphate

Cat. No. B118624
M. Wt: 543.62 g/mol
InChI Key: ILZCVFJUTWHERD-AYQXTPAHSA-N
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Description

Clofarabine is a purine nucleoside antimetabolite that is used for the treatment of pediatric patients 1 to 21 years old with relapsed or refractory acute lymphoblastic leukemia after at least two prior regimens . It interferes with the growth of cancer cells, which are eventually destroyed .


Synthesis Analysis

Clofarabine is resistant to deamination by adenosine deaminase due to the presence of a halogen group at the two position of the base . Unlike other 2′-deoxyadenosine analogs, clofarabine also has a halogen in the sugar that prevents cleavage of the glycosidic bond by purine nucleoside phosphorylase . The cytotoxic activity of clofarabine is due to both its inhibition of ribonucleotide reductase and its efficient incorporation in DNA, where it inhibits DNA synthesis .


Molecular Structure Analysis

The chemical structure of clofarabine is 2-chloro-9- (2-deoxy-2-fluoro-β-D-arabinofuranosyl)-9H-purin-6-amine . The molecular formula of clofarabine is C10H11ClFN5O3 with a molecular weight of 303.68 .


Chemical Reactions Analysis

Clofarabine is metabolized intracellularly to the active 5’-monophosphate metabolite by deoxycytidine kinase and 5’-triphosphate metabolite by mono- and di-phospho-kinases . Clofarabine triphosphate induces apoptosis by incorporating into DNA strands, causing breaks within the strand .


Physical And Chemical Properties Analysis

The molecular formula of clofarabine is C10H11ClFN5O3 . The molecular weight is 303.68 .

Scientific Research Applications

Pharmacokinetics and Pharmacodynamics

  • Study on Acute Leukemias: Research conducted on patients with refractory acute leukemias, including lymphoblastic (ALL), myelogenous (AML), and chronic myelogenous leukemia in blastic phase (CML-BP), explored the pharmacokinetics and pharmacodynamics of clofarabine and its triphosphate. The study found that plasma pharmacology studies indicated a linear increase in plasma clofarabine concentration with increasing doses. Cellular pharmacokinetic studies showed a wide variation in the concentrations of clofarabine triphosphate, suggesting its importance in the pharmacological profile of the drug (Gandhi et al., 2003).

Biochemical Modulation

  • Modulation of Cytarabine Triphosphate by Clofarabine: A study investigated the biochemical modulation of cytarabine triphosphate (ara-CTP) by clofarabine in a myeloid leukemia cell line. The results demonstrated that the combination of clofarabine followed by ara-C resulted in a biochemical modulation of ara-CTP and synergistic cell kill, providing a rationale for clinical trials using this combination regimen for adult and pediatric patients with AML (Cooper et al., 2005).

Clinical Trials and Studies

  • Clinical and Pharmacokinetic Study in Chronic Lymphocytic Leukemia

    This study aimed to determine the efficacy and cellular pharmacology of single-agent clofarabine in CLL. It found that myelosuppression limited the maximum tolerated dose of clofarabine to 3 mg/m2/d. Cellular pharmacokinetic studies showed prolonged retention of the triphosphate in CLL cells, although no patients achieved a response (Gandhi et al., 2006).

  • Phase 1-2 Study in Acute Leukemias

    A study combining clofarabine with cytarabine (ara-C) in patients with relapsed acute leukemia showed that the combination is safe and active. It observed plasma clofarabine levels generated clofarabine triphosphate accumulation, which resulted in an increase in ara-CTP in the leukemic blasts (Faderl et al., 2005).

Mechanisms of Action

  • Clofarabine Triphosphate in DNA Synthesis Inhibition: A study on clofarabine triphosphate's role in DNA synthesis inhibition found that at the maximum tolerated dose, there was an effective inhibition of DNA synthesis and a decline in circulating leukemia blasts. This highlights the critical role of clofarabine triphosphate in the therapeutic efficacy of clofarabine in adult acute leukemias (Gandhi et al., 2003).

Safety And Hazards

Avoid dust formation. Avoid breathing mist, gas or vapours. Avoid contacting with skin and eye. Use personal protective equipment. Wear chemical impermeable gloves. Ensure adequate ventilation. Remove all sources of ignition. Evacuate personnel to safe areas. Keep people away from and upwind of spill/leak .

Future Directions

The actions of clofarabine triphosphate on ribonucleotide reductase and incorporation in the DNA repair patch suggest that a mechanism-based combination with arabinosylcytosine and DNA-damaging agents would be effective . Combination clinical trials have been conducted, while new trials are underway .

properties

IUPAC Name

[[(2R,3R,4S,5R)-5-(6-amino-2-chloropurin-9-yl)-4-fluoro-3-hydroxyoxolan-2-yl]methoxy-hydroxyphosphoryl] phosphono hydrogen phosphate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H14ClFN5O12P3/c11-10-15-7(13)5-8(16-10)17(2-14-5)9-4(12)6(18)3(27-9)1-26-31(22,23)29-32(24,25)28-30(19,20)21/h2-4,6,9,18H,1H2,(H,22,23)(H,24,25)(H2,13,15,16)(H2,19,20,21)/t3-,4+,6-,9-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ILZCVFJUTWHERD-AYQXTPAHSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=NC2=C(N=C(N=C2N1C3C(C(C(O3)COP(=O)(O)OP(=O)(O)OP(=O)(O)O)O)F)Cl)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=NC2=C(N=C(N=C2N1[C@H]3[C@H]([C@@H]([C@H](O3)COP(=O)(O)OP(=O)(O)OP(=O)(O)O)O)F)Cl)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H14ClFN5O12P3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00432746
Record name CLOFARABINE TRIPHOSPHATE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00432746
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

543.62 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Clofarabine triphosphate

CAS RN

134646-41-6
Record name CLOFARABINE TRIPHOSPHATE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00432746
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Clofarabine triphosphate
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/YPJ8ZV99ZP
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
240
Citations
V Gandhi, H Kantarjian, S Faderl, P Bonate, M Du… - Clinical cancer …, 2003 - AACR
… in the concentrations of clofarabine triphosphate. At the … Compared with clofarabine triphosphate concentration, the … the cellular pharmacology of clofarabine triphosphate and its …
Number of citations: 111 aacrjournals.org
T Cooper, M Ayres, B Nowak, V Gandhi - Cancer chemotherapy and …, 2005 - Springer
… In addition, these phase I and II studies have established that a favorable pharmacokinetic profile of clofarabine triphosphate is associated with clinical responses observed with this …
Number of citations: 84 link.springer.com
T Yamauchi, R Nishi, T Ueda - Anticancer research, 2011 - ar.iiarjournals.org
Background/Aim: An active metabolite of the anti-leukemia agent clofarabine (Cl-F-ara-A) is an intracellular triphosphate form, Cl-F-ara-ATP. Monitoring this active form could provide …
Number of citations: 8 ar.iiarjournals.org
JY Puy, LP Jordheim, E Cros-Perrial… - … of Chromatography B, 2017 - Elsevier
Purine nucleoside analogues are widely used in the treatment of haematological malignancies, and their biological activity is dependent on the intracellular accumulation of their …
Number of citations: 7 www.sciencedirect.com
X Tu, Y Lu, D Zhong, Y Zhang, X Chen - Journal of chromatography B, 2014 - Elsevier
… of clofarabine triphosphate, and intracellular clofarabine triphosphate concentrations are higher … Accordingly, the cellular concentration of clofarabine triphosphate can be used to predict …
Number of citations: 8 www.sciencedirect.com
V Gandhi, W Plunkett, PL Bonate, M Du, B Nowak… - Clinical cancer …, 2006 - AACR
… Cellular pharmacokinetic studies showed a median clofarabine triphosphate … clofarabine triphosphate at higher doses and prolonged maintenance of clofarabine triphosphate …
Number of citations: 31 aacrjournals.org
T Cooper, H Kantarjian, W Plunkett… - … Nucleotides and Nucleic …, 2004 - Taylor & Francis
… Levels of clofarabine triphosphate were analyzed in 40 patients at the end of infusion. There was a wide variation of clofarabine triphosphate accumulation, which was more apparent at …
Number of citations: 20 www.tandfonline.com
PL Bonate, A Craig, P Gaynon, V Gandhi… - The Journal of …, 2004 - Wiley Online Library
… and intracellular clofarabine triphosphate were characterized … Intracellular clofarabine triphosphate concentrations were … BSV), and although clofarabine triphosphate half-life could not …
Number of citations: 56 accp1.onlinelibrary.wiley.com
PL Bonate, L Arthaud, WR Cantrell Jr… - Nature reviews Drug …, 2006 - nature.com
… and clofarabine triphosphate in cells, the rate-limiting step in the synthesis of clofarabine triphosphate … Unlike some of the other nucleoside analogues, clofarabine triphosphate does not …
Number of citations: 314 www.nature.com
MB Daly, ME Roth, L Bonnac… - …, 2016 - retrovirology.biomedcentral.com
… Additionally, we observed that clofarabine triphosphate was directly incorporated into DNA by HIV-1 reverse transcriptase and blocked processive DNA synthesis, particularly at the low …
Number of citations: 13 retrovirology.biomedcentral.com

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